Cas no 2680691-72-7 (tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate)

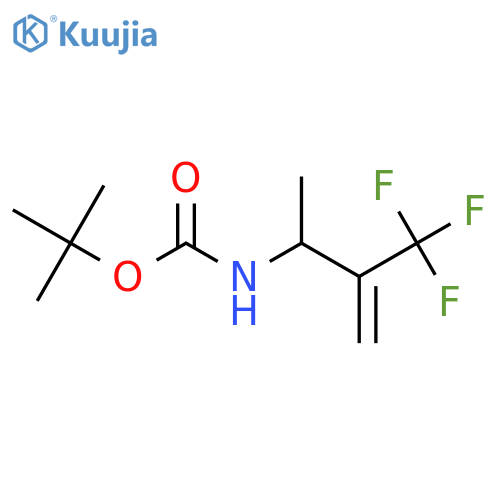

2680691-72-7 structure

商品名:tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680691-72-7

- tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate

- EN300-28276700

- tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate

-

- インチ: 1S/C10H16F3NO2/c1-6(10(11,12)13)7(2)14-8(15)16-9(3,4)5/h7H,1H2,2-5H3,(H,14,15)

- InChIKey: VQSFBZQDJIXKKV-UHFFFAOYSA-N

- ほほえんだ: FC(C(=C)C(C)NC(=O)OC(C)(C)C)(F)F

計算された属性

- せいみつぶんしりょう: 239.11331324g/mol

- どういたいしつりょう: 239.11331324g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28276700-10.0g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28276700-5g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 5g |

$3520.0 | 2023-09-09 | ||

| Enamine | EN300-28276700-1g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 1g |

$1214.0 | 2023-09-09 | ||

| Enamine | EN300-28276700-2.5g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28276700-0.25g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28276700-10g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 10g |

$5221.0 | 2023-09-09 | ||

| Enamine | EN300-28276700-5.0g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28276700-0.5g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28276700-1.0g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28276700-0.1g |

tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate |

2680691-72-7 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 |

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2680691-72-7 (tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量